molecular formula C19H13N5 B5425951 2-amino-4-isoquinolin-5-yl-6-(1H-pyrrol-2-yl)nicotinonitrile

2-amino-4-isoquinolin-5-yl-6-(1H-pyrrol-2-yl)nicotinonitrile

Cat. No.: B5425951
M. Wt: 311.3 g/mol
InChI Key: KKQSMSHUSFZXBQ-UHFFFAOYSA-N
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor .


Synthesis Analysis

The synthesis of pyrrole derivatives has been extensively studied. For instance, an aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines has been developed . The synthesis of quinoline derivatives is also well-documented .


Molecular Structure Analysis

The molecular structure of pyrrole consists of four carbon atoms and one nitrogen atom in a five-membered ring. The quinoline ring system consists of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For example, 1,4-Phenylenediamine reacted readily with chloroacetone to give 1,4-bis[(2-oxopropyl)amino]benzene which was used to prepare 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . Quinoline is a colorless hygroscopic liquid with a strong odor .

Mechanism of Action

While the mechanism of action for the specific compound “2-amino-4-isoquinolin-5-yl-6-(1H-pyrrol-2-yl)nicotinonitrile” is not available, compounds containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Future Directions

The future directions in the study of pyrrole and quinoline derivatives are vast, given their wide range of biological activities. Researchers continue to explore these skeletons to their maximum potential against several diseases or disorders .

Properties

IUPAC Name

2-amino-4-isoquinolin-5-yl-6-(1H-pyrrol-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5/c20-10-16-15(9-18(24-19(16)21)17-5-2-7-23-17)14-4-1-3-12-11-22-8-6-13(12)14/h1-9,11,23H,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQSMSHUSFZXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C3=CC(=NC(=C3C#N)N)C4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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